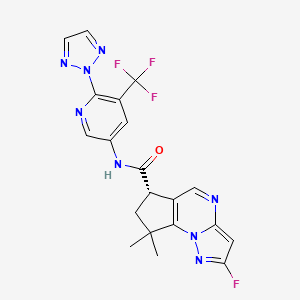
Malt1-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malt1-IN-11 is a small molecule inhibitor specifically designed to target the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein that plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is essential for immune responses and inflammation . This compound has shown promise as a therapeutic agent in the treatment of various lymphomas and autoimmune diseases .
Preparation Methods
The synthesis of Malt1-IN-11 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final productThe reaction conditions often involve the use of organic solvents, catalysts, and temperature control to optimize the yield and purity of the compound .
Industrial production methods for this compound are designed to scale up the laboratory synthesis to a commercial level. This involves optimizing the reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Malt1-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Scientific Research Applications
Malt1-IN-11 has a wide range of scientific research applications, including:
Mechanism of Action
Malt1-IN-11 exerts its effects by specifically binding to the active site of MALT1, thereby inhibiting its protease activity. This inhibition prevents the cleavage of MALT1 substrates, which in turn disrupts the activation of the NF-κB signaling pathway . By blocking this pathway, this compound can reduce inflammation and immune responses, making it a promising candidate for the treatment of various diseases .
Comparison with Similar Compounds
Malt1-IN-11 is unique in its high specificity and potency as a MALT1 inhibitor. Similar compounds include:
MI-2: Another MALT1 inhibitor that has shown efficacy in preclinical studies.
Compound 3: A substrate-mimetic inhibitor of MALT1 that has been effective in suppressing lymphoma growth in vitro and in vivo.
Allosteric Modulators: These compounds modulate MALT1 activity by binding to sites other than the active site, offering a different mechanism of inhibition.
This compound stands out due to its irreversible binding to MALT1, providing a more sustained inhibition compared to other reversible inhibitors .
Properties
Molecular Formula |
C20H16F4N8O |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(5S)-11-fluoro-3,3-dimethyl-N-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-5-carboxamide |
InChI |
InChI=1S/C20H16F4N8O/c1-19(2)7-11(12-9-25-15-6-14(21)30-31(15)16(12)19)18(33)29-10-5-13(20(22,23)24)17(26-8-10)32-27-3-4-28-32/h3-6,8-9,11H,7H2,1-2H3,(H,29,33)/t11-/m0/s1 |
InChI Key |
MAVWHMAQDMDCPQ-NSHDSACASA-N |
Isomeric SMILES |
CC1(C[C@@H](C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)C(F)(F)F)C |
Canonical SMILES |
CC1(CC(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
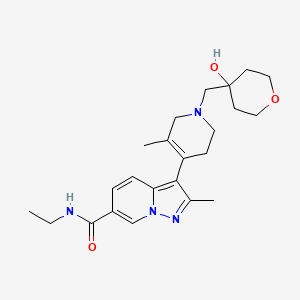
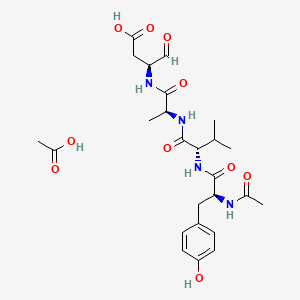
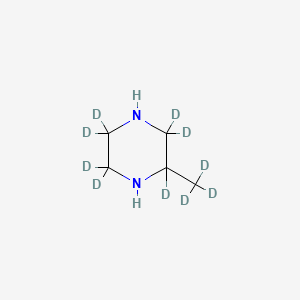
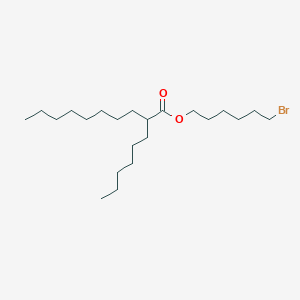
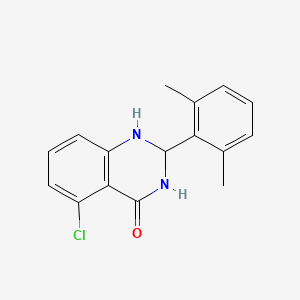
![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B15139799.png)
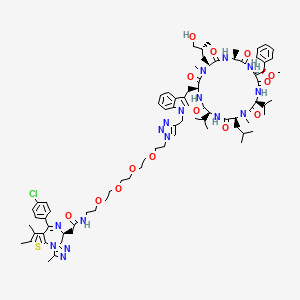
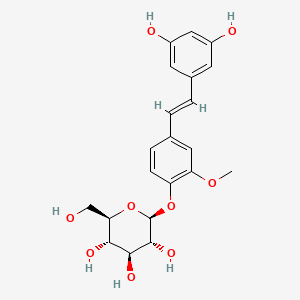

![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)

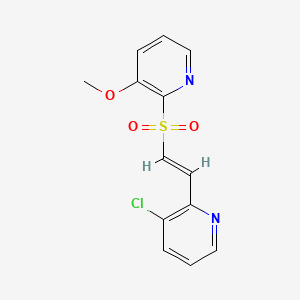
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
